molecular formula C17H15Cl2N5O2 B082867 Disperse Orange 37 CAS No. 12223-33-5

Disperse Orange 37

Cat. No. B082867
CAS RN: 12223-33-5
M. Wt: 392.2 g/mol
InChI Key: KHZRTXVUEZJYNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for Disperse Orange 37 were not found, a general method for synthesizing disperse dyes involves a series of reactions including N-methylation, cyclocondensation, Vilsmeier reaction, and carbonyl condensation .


Molecular Structure Analysis

The molecular formula of Disperse Orange 37 is C17H15Cl2N5O2 . The structure of disperse dyes is generally small, planar, and non-ionic, with attached polar functional groups like -NO2 and -CN .


Physical And Chemical Properties Analysis

Disperse Orange 37 has a molecular weight of 392.24 g/mol . More specific physical and chemical properties were not found in the available resources.

Scientific Research Applications

  • Environmental Contamination Assessment : DO37 is identified as a component of commercial dye formulations in the textile industry, contributing to mutagenicity in water bodies. Its presence in industrial effluents, river water, and sludge produced by Drinking Water Treatment Plants has been monitored, highlighting the environmental impact of textile dyes (Carneiro et al., 2010).

  • Biological Interaction Studies : Research demonstrates DO37's interaction with the liver protein glutathione-s-transferase (GST), a detoxification enzyme. This interaction involves a nucleophilic attack by sulfhydryl groups and may have implications for understanding the toxicity of azo dyes and their role in hepatocarcinogenesis (Materón et al., 2018).

  • Photostability in Organic Glasses : A study on the photostability of DO37 in organic glasses found that physical vapor deposition can significantly improve photostability, offering insights for designing organic photovoltaics and light-emission devices with longer lifetimes (Qiu et al., 2016).

  • Bioremediation and Adsorption : Research on the biodegradation of DO37 by the white-rot fungus Pleurotus ostreatus has contributed to the understanding of bioremediation of azo dyes. The study identified several metabolites produced during biodegradation, proposing a partial degradation pathway (Zhao et al., 2006).

  • Selective Cyanide Detection : DO37-based chemosensors have been developed for detecting cyanide anions in water samples at micromolar concentrations, demonstrating potential in environmental monitoring and safety applications (Niu et al., 2008).

  • Allergic Reactions in Textiles : Studies on textile dyes have evaluated the allergic reactions caused by disperse dyes, including DO37. The research underscores the importance of testing for contact allergy in textiles and identifying responsible dyes (Malinauskienė et al., 2012).

  • Dyeing Process and Textile Industry Applications : Research on the dyeing process of polyester with disperse dyes, including DO37, has been conducted to understand the role of dispersing agents and optimize commercial dyeing practices (Odvárka & Schejbalová, 2008).

Safety And Hazards

Disperse Orange 37 may cause an allergic skin reaction . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2/c1-2-23(9-3-8-20)13-6-4-12(5-7-13)21-22-17-15(18)10-14(24(25)26)11-16(17)19/h4-7,10-11H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZRTXVUEZJYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044538
Record name C.I. Disperse Orange 37
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disperse Orange 37

CAS RN

13301-61-6, 12223-33-5
Record name Disperse Orange 37
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URL https://commonchemistry.cas.org/detail?cas_rn=13301-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name C.I. Disperse Orange 37
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-
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Record name C.I. Disperse Orange 37
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propanenitrile, 3-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISPERSE ORANGE 37
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
276
Citations
KS Park, YD Cho, YZ Kim, EK Choe - Proceedings of the Korean …, 2004 - koreascience.kr
섬유제품의 환경규제가 강하게 요구될수록 원부재료인 염료에 대한 규제도 따라서 상승하여실제로 국내 염료회사들은 각기의 해외 거래처들로부터 염료의 환경성 자료를 제시하도록 요구…
Number of citations: 0 koreascience.kr
C Hu, Z Liu, H Mei, H Guo, Z Sun, Y Li, G Song… - Science & Justice, 2023 - Elsevier
… Disperse Red 1 and Disperse Orange 37 were obtained from Sigma Aldrich (St. Louis, MO, USA), while the other powder dye references were kindly provided by Jiangyin Zhejiang …
Number of citations: 1 www.sciencedirect.com
L Malinauskiene, M Bruze, K Ryberg… - Contact …, 2013 - Wiley Online Library
Several disperse dyes (DDs) are still considered to be the most important allergens in textile dermatitis, but there are sparse data about their current use in textiles. The aim of this …
Number of citations: 110 onlinelibrary.wiley.com
S Gao, X Li, X Bao, K Chen, X Liu, F Qian, X Shen - Microchemical Journal, 2020 - Elsevier
… The anthraquinone dyes (disperse blue 35a) and four azo dyes (disperse red 1, disperse blue 106, disperse orange 37 and disperse brown 1) with purities of ≥98.0% were purchased …
Number of citations: 7 www.sciencedirect.com
L Zhou, L Shi, J Liu, F Lv, Y Xu - Analytical and bioanalytical chemistry, 2016 - Springer
… Total ion current chromatograms of disperse orange 37 (RT 8.85 min) in activated sludge … Total ion current chromatograms of disperse orange 37 (RT 8.85 min) in activated sludge …
Number of citations: 4 link.springer.com
Y Zhou, Z Du, Y Zhang - Talanta, 2014 - Elsevier
… yellow 39, disperse blue 3, disperse red 1, disperse orange 1, disperse blue 106, disperse red 17, disperse blue 102, disperse yellow 49, disperse blue 124, disperse orange 37 and …
Number of citations: 49 www.sciencedirect.com
PA Carneiro, GA Umbuzeiro, DP Oliveira… - Journal of hazardous …, 2010 - Elsevier
… This study identifies the disperse azo dyes CI Disperse Blue 373, CI Disperse Orange 37 and Disperse Violet 93 as components of a commercial dye formulation assigned as Dispersol …
Number of citations: 513 www.sciencedirect.com
W Liu, J Liu, Y Zhang, Y Chen, X Yang, L Duan… - Food chemistry, 2019 - Elsevier
A reasonable, high sensitive and accurate analytical method for the determination of 20 allergenic disperse dyes in foodstuffs was developed and validated. The obtained results …
Number of citations: 8 www.sciencedirect.com
PA Carneiro, DP Oliveira, GA Umbuzeiro… - Journal of Applied …, 2010 - Springer
… The degradation of black dye commercial product (BDCP) composed of CI Disperse Blue 373, CI Disperse Orange 37, CI Disperse Violet 93 dyes was investigated by …
Number of citations: 27 link.springer.com
DP Oliveira, PA Carneiro, MK Sakagami… - … /Genetic Toxicology and …, 2007 - Elsevier
… by three dyes: Disperse Blue 373, Disperse Orange 37 and Disperse Violet 93, that were … The objectives of this work were to quantify the Disperse Blue 373, Disperse Orange 37 and …
Number of citations: 133 www.sciencedirect.com

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